molecular formula C15H37N3O2SSi B12526568 N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide CAS No. 652130-76-2

N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide

Cat. No.: B12526568
CAS No.: 652130-76-2
M. Wt: 351.6 g/mol
InChI Key: GUNPCWNRSZICHT-UHFFFAOYSA-N
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Description

N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a synthetic organic compound that features both amine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the reaction of 2-(trimethylsilyl)ethane-1-sulfonyl chloride with 5-aminopentylamine under controlled conditions to form the desired product. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine groups could yield nitroso or nitro compounds, while substitution of the trimethylsilyl group could yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for binding to biological targets.

    Medicine: As a precursor for the development of pharmaceutical agents.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(3-aminopropyl)-2-(trimethylsilyl)ethane-1-sulfonamide
  • N,N-Bis(4-aminobutyl)-2-(trimethylsilyl)ethane-1-sulfonamide
  • N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide

Uniqueness

N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is unique due to the specific length of its aminopentyl chains, which can influence its reactivity and interactions with other molecules. This can make it particularly suitable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

652130-76-2

Molecular Formula

C15H37N3O2SSi

Molecular Weight

351.6 g/mol

IUPAC Name

N,N-bis(5-aminopentyl)-2-trimethylsilylethanesulfonamide

InChI

InChI=1S/C15H37N3O2SSi/c1-22(2,3)15-14-21(19,20)18(12-8-4-6-10-16)13-9-5-7-11-17/h4-17H2,1-3H3

InChI Key

GUNPCWNRSZICHT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N(CCCCCN)CCCCCN

Origin of Product

United States

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